molecular formula C13H16ClN3O B2357420 3-(piperazine-1-carbonyl)-1H-indole hydrochloride CAS No. 1172808-41-1

3-(piperazine-1-carbonyl)-1H-indole hydrochloride

Cat. No.: B2357420
CAS No.: 1172808-41-1
M. Wt: 265.74
InChI Key: GLTOKWKGKSGIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(piperazine-1-carbonyl)-1H-indole hydrochloride is a chemical compound that features a piperazine ring attached to an indole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperazine-1-carbonyl)-1H-indole hydrochloride typically involves the acylation of piperazine with an indole derivative. One common method includes the reaction of piperazine with 1H-indole-3-carboxylic acid chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(piperazine-1-carbonyl)-1H-indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(piperazine-1-carbonyl)-1H-indole hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperazine-1-carbonyl)phenol hydrochloride
  • 3-(piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride

Uniqueness

3-(piperazine-1-carbonyl)-1H-indole hydrochloride is unique due to its indole core, which imparts distinct pharmacological properties compared to other piperazine derivatives. The indole ring is known for its bioactivity, making this compound particularly valuable in medicinal chemistry .

Properties

IUPAC Name

1H-indol-3-yl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12;/h1-4,9,14-15H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTOKWKGKSGIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.